3,5-Dichlorosalicylic acid
Overview
Description
3,5-Dichlorosalicylic acid (3,5-DCSA) is a chloro-substituted derivative of salicylic acid that has been studied for its interactions with proteins and its photophysical properties. It exhibits an Excited-State Intramolecular Proton Transfer (ESIPT) reaction, which is a significant characteristic influencing its behavior in various environments, including biological systems .
Synthesis Analysis
The synthesis of 3,5-DCSA involves chlorination of salicylic acid. A specific method for synthesizing a related compound, 3,6-dichlorosalicylic acid, starts with 2,5-dichloronitrobenzene as the raw material, which is then reduced and diazotized to form 2,5-dichlorophenol, followed by a carboxylation reaction under high temperature and pressure to yield the dichlorosalicylic acid . Although this paper discusses 3,6-dichlorosalicylic acid, similar methods could potentially be adapted for the synthesis of 3,5-DCSA.
Molecular Structure Analysis
The molecular structure of 3,5-DCSA has been determined using single-crystal X-ray diffraction. The crystal structure reveals two crystallographically independent molecules with extensive hydrogen bonding, contributing to the formation of a two-dimensional network structure stabilized by aromatic π-π stacking .
Chemical Reactions Analysis
3,5-DCSA is involved in various chemical reactions due to its bioactive properties. It can bind to proteins such as Bovine Serum Albumin (BSA), affecting the protein's secondary structure and esterase activity . Additionally, the presence of chlorine atoms influences the intramolecular hydrogen bond strength and the ESIPT barrier, which are crucial for its photophysics and potential pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-DCSA are influenced by its molecular structure and the presence of chlorine atoms. The intramolecular hydrogen bonds and the ESIPT reaction play a significant role in its spectroscopic signature and behavior in different environments . The crystal structure analysis provides insights into the solid-state properties, including the hydrogen bonding patterns and the stability of the molecular network .
Scientific Research Applications
Pesticide and Herbicide Intermediates
3,5-Dichlorosalicylic acid is recognized as an important intermediate in the synthesis of pesticides and herbicides. For example, it serves as a key intermediate in the production of the herbicide dicamba. The synthesis process of 3,5-dichlorosalicylic acid involves using cost-effective and readily available materials like 2,5-dichloronitrobenzene, resulting in a product that meets commercial quality requirements (Du Xiao-y, 2015).
Photophysics and Hydrogen Bond Studies
Studies on 3,5-dichlorosalicylic acid have explored its role in understanding intramolecular hydrogen bond strength and excited state proton transfer barriers. These investigations are crucial in the field of pharmaceuticals, as they contribute to understanding the properties of chloro-substituted derivatives of salicylic acid. Spectroscopic studies, along with quantum chemical calculations, have been instrumental in this research (Bijan Kumar Paul, Anuva Samanta, & N. Guchhait, 2010).
Plant Disease Resistance
3,5-Dichlorosalicylic acid has been evaluated for its role in inducing systemic acquired resistance (SAR) in plants. This process, crucial for developing new plant protection agents, involves the accumulation of pathogenesis-related proteins. The structure-activity relationship of salicylates like 3,5-dichlorosalicylic acid has been studied, revealing its effectiveness in inducing resistance against pathogens like the tobacco mosaic virus (F. P. Silverman, P. Petracek, D. Heiman, Christina M Fledderman, & P. Warrior, 2005).
Cocrystal Formation for Enhanced Stability
Biodegradation and Environmental Applications
3,5-Dichlorosalicylic acid has been studied for its biodegradability and environmental applications. For example, a strain of Flavobacterium breve has been identified for its ability to utilize 3,5-dichlorosalicylate, showcasing its potential in bioremediation processes to treat wastewater and reduce pollution (J. Krueger, R. Butz, & D. Cork, 1990).
Photophysical Interaction with Proteins
The interaction of 3,5-dichlorosalicylic acid with proteins like Bovine Serum Albumin (BSA) has been studied. This research is significant for understanding how drugs interact with transport proteins, affecting their delivery and efficacy in biological systems (Bijan Kumar Paul, Debarati Ray, & N. Guchhait, 2012).
Catalytic Degradation for Water Treatment
3,5-Dichlorosalicylic acid has been a subject of study in water treatment processes. For example, its efficient degradation using Fe-Si-B amorphous ribbon in Fenton-like reactions demonstrates its potential in treating water contaminated with halogenated disinfection by-products, contributing to safer water sources (Libo Zhang, Lianxiang Qiu, Qingyao Zhu, Xiong Liang, Jingxiong Huang, Mengting Yang, Zhenxuan Zhang, Jiang Ma, & Jun Shen, 2021).
Safety And Hazards
properties
IUPAC Name |
3,5-dichloro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJGWCQEGROXEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044914 | |
Record name | 3,5-Dichlorosalicylic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |
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Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Crystalline powder; [MSDSonline] | |
Record name | 3,5-Dichlorosalicylic acid | |
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Boiling Point |
BP: SUBLIMES, SLIGHT DECOMP | |
Record name | 3,5-DICHLOROSALICYLIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL; SOL IN ETHER | |
Record name | 3,5-DICHLOROSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |
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Product Name |
3,5-Dichlorosalicylic acid | |
Color/Form |
NEEDLES FROM DIL ALC, RHOMBIC PRISMS | |
CAS RN |
320-72-9 | |
Record name | 3,5-Dichlorosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Dichlorosalicylic acid | |
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Record name | 3,5-DICHLOROSALICYLIC ACID | |
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Record name | Benzoic acid, 3,5-dichloro-2-hydroxy- | |
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Record name | 3,5-Dichlorosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichlorosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.712 | |
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Record name | 3,5-DICHLOROSALICYLIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6PXR32G3V | |
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Record name | 3,5-DICHLOROSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-221 °C | |
Record name | 3,5-DICHLOROSALICYLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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